

Fgfr3-IN-5 molecular formula and weight

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An In-depth Technical Guide to Fgfr3-IN-5

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a member of the fibroblast growth factor receptor family of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to mutations leading to constitutive activation, is implicated in various developmental disorders and cancers, including bladder cancer and glioblastoma.[1][2][3] **Fgfr3-IN-5** is a potent and selective inhibitor of FGFR3, making it a valuable tool for cancer research.[4] This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental evaluation of **Fgfr3-IN-5**.

Physicochemical Properties

Fgfr3-IN-5 is a small molecule inhibitor with the following properties:

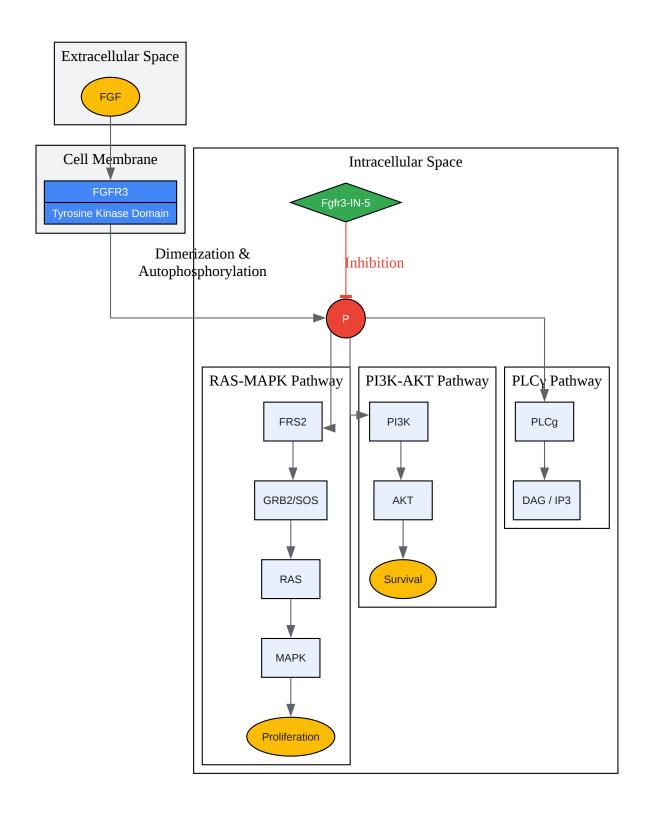
Property	Value	Reference
Molecular Formula	C24H24FN7O3	[2][5]
Molecular Weight	477.49 g/mol	[2][5]
CAS Number	2446664-72-6	[2][5]
Appearance	White to off-white solid	[2]



Mechanism of Action and FGFR3 Signaling Pathway

Fgfr3-IN-5 functions as a selective inhibitor of the FGFR3 tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are crucial for cell growth and survival.[3][6][7] **Fgfr3-IN-5** presumably binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.





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Caption: FGFR3 signaling pathway and the inhibitory action of **Fgfr3-IN-5**.



Biological Activity and Selectivity

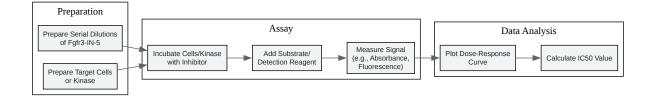
Fgfr3-IN-5 has been demonstrated to be a highly potent inhibitor of FGFR3 with selectivity over other FGFR family members. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target	IC50 (nM)	Cell Line / Assay	Reference
FGFR3	3	Biochemical Assay	[4]
FGFR2	44	Biochemical Assay	[4]
FGFR1	289	Biochemical Assay	[4]
FGFR3	8	HEK-293 Cells	[4]
FGFR1	59	HEK-293 Cells	[4]

Experimental Protocols

The following are generalized protocols for determining the IC50 value of **Fgfr3-IN-5**.

Experimental Workflow for IC50 Determination



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Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Biochemical Kinase Assay (e.g., LanthaScreen™)

Foundational & Exploratory





This protocol is a generalized method for determining the IC50 of an inhibitor in a biochemical assay.

Materials:

- Recombinant FGFR3 kinase
- Fluorescently labeled peptide substrate
- Europium-labeled anti-phosphopeptide antibody
- ATP
- Fgfr3-IN-5
- Assay buffer
- 384-well microplates

Procedure:

- Kinase Concentration Optimization: Determine the optimal concentration of FGFR3 kinase required to produce a significant signal change (EC80) in the presence of a high ATP concentration (e.g., 1 mM).
- ATP Km Determination: Using the optimized kinase concentration, perform the assay with a serial dilution of ATP to determine the apparent Michaelis constant (Km) for ATP.
- Inhibitor IC50 Determination: a. Prepare a serial dilution of Fgfr3-IN-5 in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the FGFR3 kinase at its optimized concentration (determined in step 1, adjusted for the ATP Km). c. Add the Fgfr3-IN-5 dilutions to the wells. d. Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at the determined Km concentration). e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the signal by adding a solution containing EDTA and the Eu-labeled antibody. g. After another incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.



Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol describes a general method for assessing the effect of **Fgfr3-IN-5** on the proliferation of cancer cell lines that are dependent on FGFR3 signaling.

Materials:

- Cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line)
- · Complete cell culture medium
- Fgfr3-IN-5
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a detergent solution)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Plating: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and
 resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a
 predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow
 for attachment.
- Inhibitor Treatment: a. Prepare a serial dilution of Fgfr3-IN-5 in cell culture medium. b.
 Remove the old medium from the cell plate and add the medium containing the different concentrations of Fgfr3-IN-5. Include a vehicle control (e.g., DMSO) and a no-treatment control. c. Incubate the cells for a specified period (e.g., 48-72 hours).
- MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium



containing MTT. c. Add a solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

Data Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

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